2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-6-4-10(5-7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPKORTGCJKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the triazole ring or the sulfanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C16H13ClN6OS
- Molecular Weight : 428.7 g/mol
- CAS Number : 899965-43-6
This compound belongs to the triazole family, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the triazole ring is significant as it enhances the biological activity of the compound by facilitating interactions with various biological targets.
Pharmacological Applications
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Antifungal Activity :
- Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide exhibit potent antifungal effects against various pathogenic fungi. This makes them valuable in treating fungal infections in clinical settings.
-
Antibacterial Properties :
- Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further investigation in the development of new antibiotics. The structural modifications on the triazole ring can influence its effectiveness against specific bacterial strains.
-
Anticancer Potential :
- There is emerging evidence that triazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve modulation of key signaling pathways associated with cancer progression.
Agrochemical Applications
-
Pesticidal Activity :
- The compound's structure suggests potential use as a pesticide or herbicide. Triazole derivatives have been explored for their ability to inhibit fungal pathogens affecting crops, thereby enhancing agricultural productivity and sustainability.
-
Plant Growth Regulation :
- Some studies indicate that triazoles can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could be pivotal in developing environmentally friendly agricultural practices.
Case Studies and Research Findings
A comprehensive review of recent literature highlights several case studies demonstrating the efficacy of triazole derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antifungal activity against Candida species with minimal cytotoxicity to human cells. |
| Study B | Reported antibacterial effects against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis. |
| Study C | Showed potential anticancer activity in vitro against breast cancer cell lines, with indications of apoptosis induction and cell cycle arrest. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The target compound shares a 1,2,4-triazole core with several derivatives, differing primarily in substituent patterns on the triazole ring and the acetamide moiety. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., chloro) on the triazole ring enhance thermal stability and lipophilicity .
- Substitutions on the acetamide nitrogen (e.g., phenoxy, methyl, or butyl groups) modulate solubility and receptor binding .
Physicochemical Properties
Data from synthetic studies reveal significant variations in melting points, yields, and solubility:
Key Observations :
- Higher yields (e.g., 83% for 6c) correlate with simpler substituents .
- Polar solvents (e.g., H2O:EtOH) are preferred for recrystallization of amino-triazole derivatives .
Key Observations :
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C17H14ClN5OS
- Molecular Weight: 373.84 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Triazole Ring: Typically achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Chlorophenyl Groups: Accomplished via nucleophilic substitution reactions.
- Attachment of Acetamide Group: This is often done through coupling reactions.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity: In vitro studies have shown that derivatives of triazoles demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.046 μM against resistant strains .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary assays conducted on the NCI-60 human tumor cell lines indicated moderate cytostatic activity against several cancer types, including breast and lung cancers . The inhibition growth percentage (IGP) reached up to 23% for certain derivatives in specific cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The triazole ring can inhibit the activity of enzymes involved in fungal cell wall synthesis, making it effective as an antifungal agent .
- Cell Cycle Disruption: Some studies suggest that triazole derivatives can interfere with cellular processes, leading to apoptosis in cancer cells .
Research Findings and Case Studies
Q & A
Q. What are the key synthetic routes for preparing 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Triazole Ring Formation : Reacting thiosemicarbazide derivatives with 4-chlorobenzaldehyde under acidic conditions to form the 1,2,4-triazole core.
Sulfanyl Group Introduction : Coupling the triazole intermediate with chloroacetic acid derivatives via nucleophilic substitution.
Amide Bond Formation : Reacting the sulfanyl-acetic acid intermediate with 3-chloroaniline using coupling agents like EDCl/HOBt.
- Critical Conditions :
- Temperature control (e.g., reflux in ethanol/KOH for cyclization ).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolves 3D conformation, confirming bond angles and dihedral angles of the triazole and chlorophenyl groups .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.2 ppm (sulfanyl-CH₂), and δ 10.1 ppm (amide NH) .
- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and triazole carbons (~150–160 ppm) .
- HPLC : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water) .
Q. What stability considerations are critical for handling this compound?
- Environmental Sensitivity :
- Light : Degrades under UV exposure; store in amber vials .
- pH : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions; neutral buffers recommended for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
- Methodology :
- Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Sulfanyl Linker Modification : Test methylthio vs. ethylthio analogs to assess steric effects on activity .
- Data Analysis :
- Compare IC₅₀ values in antimicrobial assays (e.g., against S. aureus or E. coli) to identify optimal substituents .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Simulate binding to enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina; prioritize poses with hydrogen bonds to triazole NH and chlorophenyl Cl .
- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable complexes) .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Experimental Design Adjustments :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Solvent Effects : Compare DMSO vs. aqueous solubility; precipitation may artificially lower activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies to identify outliers .
Q. What strategies improve reaction yields during scale-up synthesis?
- Optimization Steps :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce by-products .
- Solvent Selection : Use DMF for improved solubility of intermediates during amide coupling .
- Temperature Gradients : Gradual heating (40°C → 80°C) prevents exothermic side reactions .
Q. How does the compound’s mechanism of action differ in prokaryotic vs. eukaryotic systems?
- Hypothesis Testing :
- Enzyme Inhibition Assays : Measure DHFR activity in bacterial vs. human cell lysates; IC₅₀ shifts indicate selectivity .
- Gene Knockout Models : Use E. coli DHFR-deficient strains to confirm target specificity .
Q. What advanced analytical techniques characterize degradation products?
- Methods :
- LC-MS/MS : Identify hydrolyzed fragments (e.g., triazole ring cleavage products) with m/z 150–300 .
- FT-IR : Detect carbonyl loss (C=O stretch ~1700 cm⁻¹) in degraded samples .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Experimental Adjustments :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models; low solubility may limit in vivo activity .
- Metabolite Screening : Use liver microsomes to identify CYP450-mediated dechlorination or sulfoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
